molecular formula C9H6ClF3N2O2S2 B3059823 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride CAS No. 1287752-72-0

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride

Cat. No.: B3059823
CAS No.: 1287752-72-0
M. Wt: 330.7
InChI Key: ZTYVPQJIYIFDSJ-UHFFFAOYSA-N
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Description

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClF3N2O2S2 and its molecular weight is 330.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as lotilaner, are known to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound acts as a non-competitive antagonist of the GABA-gated chloride channel . This means it binds to a site on the channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition disrupts the normal functioning of the channel, leading to a variety of downstream effects .

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis generally starts with the preparation of the 5-(trifluoromethyl)-1H-pyrazole derivative. This can involve the reaction of trifluoromethyl ketones with hydrazines under controlled conditions.

    • Following this, the introduction of the thiophene and sulfonyl chloride functionalities can be achieved through multi-step synthetic pathways. Typical conditions might involve the use of chlorosulfonic acid and various base-catalyzed or acid-catalyzed reactions.

  • Industrial Production Methods:

    • Industrially, large-scale production might employ continuous flow reactors to handle hazardous reagents and intermediates safely.

    • Optimization of reaction conditions like temperature, pressure, and catalyst concentrations is crucial to maximize yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Undergoes oxidation to form sulfone derivatives.

    • Reduction: Can be reduced to form the corresponding sulfide compounds.

    • Substitution: Participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

  • Common Reagents and Conditions:

    • Oxidation: Hydrogen peroxide in the presence of acetic acid.

    • Reduction: Sodium borohydride or other mild reducing agents.

    • Substitution: Amines or alcohols under basic conditions.

  • Major Products Formed:

    • Oxidation: Sulfone derivatives.

    • Reduction: Sulfides.

    • Substitution: Sulfonyl-containing compounds like sulfonamides or sulfonates.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

  • Medicine: Research into its use as a pharmacophore for designing new drugs.

  • Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonamide

  • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenecarboxylic acid

  • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonate esters

  • Uniqueness:

    • The presence of the sulfonyl chloride group differentiates it from related compounds, providing unique reactivity for the formation of sulfonamides and other derivatives.

  • This detailed look into 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride showcases its versatile nature and the broad scope of its applications

    Properties

    IUPAC Name

    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonyl chloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6ClF3N2O2S2/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZTYVPQJIYIFDSJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(S1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6ClF3N2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601135307
    Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601135307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    330.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1287752-72-0
    Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1287752-72-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601135307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
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    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
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    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
    Reactant of Route 5
    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
    Reactant of Route 6
    2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride

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